molecular formula C20H26O4 B4976654 2,4-DIACETYL-5-HYDROXY-5-METHYL-3-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXAN-1-ONE

2,4-DIACETYL-5-HYDROXY-5-METHYL-3-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXAN-1-ONE

Cat. No.: B4976654
M. Wt: 330.4 g/mol
InChI Key: VRYIVWIJBOQOBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-DIACETYL-5-HYDROXY-5-METHYL-3-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXAN-1-ONE is a complex organic compound with the molecular formula C17H20O4 and a molecular weight of 288.347 g/mol . This compound is known for its unique structural features, including a cyclohexanone ring substituted with acetyl, hydroxy, methyl, and phenyl groups. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIACETYL-5-HYDROXY-5-METHYL-3-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXAN-1-ONE typically involves multiple steps. One common method includes the benzylamination of 2,4-diacetyl-5-hydroxy-5-methyl-3-phenylcyclohexanone . This process involves the reaction of the starting material with benzylamine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis in a laboratory setting can be scaled up with appropriate adjustments to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-DIACETYL-5-HYDROXY-5-METHYL-3-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetyl and phenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions typically occur under controlled temperatures and may require catalysts to increase the reaction rate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in alcohols.

Scientific Research Applications

2,4-DIACETYL-5-HYDROXY-5-METHYL-3-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXAN-1-ONE is used in various scientific research applications, including:

    Chemistry: As a model compound for studying reaction mechanisms and synthetic pathways.

    Biology: Investigating its potential biological activities and interactions with biomolecules.

    Medicine: Exploring its potential as a lead compound for drug development.

    Industry: Limited use in specialized industrial applications due to its complex structure and synthesis.

Mechanism of Action

The mechanism of action of 2,4-DIACETYL-5-HYDROXY-5-METHYL-3-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-DIMETHYL-2-(4-METHOXYPHENYL)-5-PHENYL-1-CYCLOHEXANONE
  • 2,4-DIMETHYL-3-(3-METHYL-3-BUTENYL)CYCLOHEXANONE
  • 2-BENZYLIDENE-5-METHYL-1-CYCLOHEXANONE

Uniqueness

2,4-DIACETYL-5-HYDROXY-5-METHYL-3-[4-(PROPAN-2-YL)PHENYL]CYCLOHEXAN-1-ONE is unique due to its specific substitution pattern on the cyclohexanone ring, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

2,4-diacetyl-5-hydroxy-5-methyl-3-(4-propan-2-ylphenyl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-11(2)14-6-8-15(9-7-14)18-17(12(3)21)16(23)10-20(5,24)19(18)13(4)22/h6-9,11,17-19,24H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYIVWIJBOQOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)C)(C)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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